4-Benzoyloxyphenyltrimethylammonium bromide
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Overview
Description
4-Benzoyloxyphenyltrimethylammonium bromide is a quaternary ammonium compound with a molecular formula of C16H20BrNO2. This compound is known for its diverse applications in organic synthesis, medicinal chemistry, and industrial processes. It is characterized by the presence of a benzoyloxy group attached to a phenyl ring, which is further connected to a trimethylammonium group via a bromide ion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyloxyphenyltrimethylammonium bromide typically involves the reaction of 4-hydroxybenzophenone with trimethylamine in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) is common in these processes .
Chemical Reactions Analysis
Types of Reactions: 4-Benzoyloxyphenyltrimethylammonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) and hydrogen fluoride (HF) are used for selective oxidation.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are commonly used.
Major Products: The major products formed from these reactions include benzyltrimethylammonium derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
4-Benzoyloxyphenyltrimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in various organic reactions.
Biology: The compound is employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Benzoyloxyphenyltrimethylammonium bromide involves its interaction with molecular targets through ionic and covalent bonding. The trimethylammonium group facilitates the formation of stable complexes with various substrates, enhancing their reactivity. The benzoyloxy group provides additional stability and specificity to the compound’s interactions .
Comparison with Similar Compounds
- Benzyltrimethylammonium bromide
- Phenacyl bromide
- Methylammonium lead bromide
Comparison: 4-Benzoyloxyphenyltrimethylammonium bromide is unique due to its specific structural features, which confer distinct reactivity and stability compared to similar compounds. For instance, while benzyltrimethylammonium bromide is primarily used in phase-transfer catalysis, this compound offers enhanced stability and specificity in its applications .
Properties
CAS No. |
64048-38-0 |
---|---|
Molecular Formula |
C16H18BrNO2 |
Molecular Weight |
336.22 g/mol |
IUPAC Name |
(4-benzoyloxyphenyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C16H18NO2.BrH/c1-17(2,3)14-9-11-15(12-10-14)19-16(18)13-7-5-4-6-8-13;/h4-12H,1-3H3;1H/q+1;/p-1 |
InChI Key |
ZEDGXSBAZFPSSM-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
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